molecular formula C30H54O5 B14356503 3,5,7-Trioxotriacontanoic acid CAS No. 90318-20-0

3,5,7-Trioxotriacontanoic acid

Cat. No.: B14356503
CAS No.: 90318-20-0
M. Wt: 494.7 g/mol
InChI Key: NMPDORDBTMEOOI-UHFFFAOYSA-N
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Description

These include flavanoids, flavones, homoisoflavonoids, and stilbene derivatives, which share structural similarities and diverse bioactivities. This article focuses on comparing these compounds based on their structural features, biological activities, and applications as described in the evidence.

Properties

CAS No.

90318-20-0

Molecular Formula

C30H54O5

Molecular Weight

494.7 g/mol

IUPAC Name

3,5,7-trioxotriacontanoic acid

InChI

InChI=1S/C30H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(31)24-28(32)25-29(33)26-30(34)35/h2-26H2,1H3,(H,34,35)

InChI Key

NMPDORDBTMEOOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trioxotriacontanoic acid typically involves the oxidation of triacontanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-oxidation .

Industrial Production Methods

Industrial production of 3,5,7-Trioxotriacontanoic acid may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of triacontanoic acid using metal catalysts such as palladium or platinum supported on carbon. This method offers better control over the oxidation process and can be conducted under milder conditions compared to traditional chemical oxidants .

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trioxotriacontanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5,7-Trioxotriacontanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 3,5,7-Trioxotriacontanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 3,5,7-substitution pattern is critical for the bioactivity of these compounds. Below is a comparative analysis:

Compound Name Structure Type Functional Groups Source Key Biological Activities References
3,5,7-Trihydroxyflavan (5) Flavan 3,5,7-hydroxyl groups H. natalensis extract Antibacterial (reduces acid production in S. mutans, L. paracasei), anti-inflammatory (reduces periodontal tissue damage)
3,5,7-Trimethoxyflavone (6) Flavone 3,5,7-methoxy groups K. parviflora (black ginger) Anti-inflammatory (suppresses TNF-α-induced MMP-1, ROS, and pro-inflammatory cytokines), antioxidant (upregulates HO-1)
(3S)-3,5,7-Trihydroxy-4′-methoxy homoisoflavonone Homoisoflavonoid 3,5,7-hydroxyl groups, 4′-methoxy L. muscari First homoisoflavonoid isolated from Liriope genus; structural novelty with potential unexplored bioactivities
3,5,7-Trihydroxyfenantren (6) Phenanthrene derivative 3,5,7-hydroxyl groups Synthetic (photo-transformation) Used to study stereochemical influences on bioactivity; structural analog of resveratrol

Pharmacological Potential

  • 3,5,7-Trimethoxyflavone (6) is a candidate for skin damage amelioration due to its dual anti-inflammatory and antioxidant effects .
  • 3,5,7-Trihydroxyflavan (5) shows promise in oral healthcare applications for targeting pathogenic bacteria without disrupting commensal microbiomes .

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